molecular formula C29H26O4 B10792558 3-(4-(6-Hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid

3-(4-(6-Hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid

Cat. No.: B10792558
M. Wt: 438.5 g/mol
InChI Key: MMFRVJDOHBKSPA-XNTDXEJSSA-N
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Description

3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the hydroxy and isobutyl groups, and the coupling with the phenyl and acrylic acid moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The acrylic acid moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to its combination of a naphthalene ring, phenyl group, and acrylic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-3-[4-[6-hydroxy-3-(2-methylpropyl)-2-phenylnaphthalen-1-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C29H26O4/c1-19(2)16-23-17-22-18-24(30)11-14-26(22)29(28(23)21-6-4-3-5-7-21)33-25-12-8-20(9-13-25)10-15-27(31)32/h3-15,17-19,30H,16H2,1-2H3,(H,31,32)/b15-10+

InChI Key

MMFRVJDOHBKSPA-XNTDXEJSSA-N

Isomeric SMILES

CC(C)CC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)/C=C/C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)C=CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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